molecular formula C15H15N3O B2427406 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole CAS No. 876891-07-5

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2427406
CAS No.: 876891-07-5
M. Wt: 253.305
InChI Key: IZPAMRWXZRAVCP-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is a chemical reagent designed for research and development applications. This benzotriazole derivative is of significant interest in organic synthesis due to the versatile reactivity of the benzotriazole moiety, which can act as a synthetic auxiliary to facilitate the construction of complex molecules . Benzotriazoles are well-known in materials science for their ability to function as effective corrosion inhibitors for metals like copper, forming passive layers that protect against oxidative damage . The structure of this particular compound, featuring an ether-linked 4-methylphenoxyethyl chain, suggests potential for enhanced solubility or tailored properties in polymer chemistry or as a precursor for pharmaceutical research . As a specialized building block, it can be utilized in nucleophilic substitution reactions, coordination chemistry, and the development of compounds with potential biological activity. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-12-6-8-13(9-7-12)19-11-10-18-15-5-3-2-4-14(15)16-17-18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPAMRWXZRAVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with 2-(4-methylphenoxy)ethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted benzotriazole derivatives with various alkyl or acyl groups.

Scientific Research Applications

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Employed as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or interfere with cellular signaling pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-benzotriazole: The parent compound, which lacks the 2-(4-methylphenoxy)ethyl substitution.

    1-[2-(4-chlorophenoxy)ethyl]-1H-benzotriazole: A similar compound with a chlorine atom instead of a methyl group on the phenoxy ring.

    1-[2-(4-methoxyphenoxy)ethyl]-1H-benzotriazole: A derivative with a methoxy group on the phenoxy ring.

The uniqueness of 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Biological Activity

1-[2-(4-Methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is a compound within the benzotriazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole can be represented as follows:

  • Molecular Formula : C15H16N3O
  • Molecular Weight : 252.31 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzotriazoles, including the compound . Research has shown that various benzotriazole derivatives exhibit moderate antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds were tested against strains such as Escherichia coli and Bacillus subtilis, revealing significant inhibition of bacterial growth. The presence of hydrophobic groups in the structure enhances this activity .
  • Antifungal Activity : The compound demonstrated effectiveness against fungi like Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 μg/mL. This indicates a promising profile for treating fungal infections .

Anti-Parasitic Effects

The benzotriazole scaffold has been explored for its activity against protozoan parasites. A derivative similar to 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole showed a dose-dependent inhibitory effect on Trypanosoma cruzi, with a notable reduction in parasite viability at concentrations as low as 25 μg/mL .

The biological activity of benzotriazoles is often attributed to their ability to interact with cellular targets through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzotriazoles can inhibit specific enzymes critical for microbial survival and replication.
  • Disruption of Membrane Integrity : The hydrophobic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several benzotriazole derivatives, including 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole. The results indicated:

CompoundTarget OrganismMIC (μg/mL)Effectiveness
1-[2-(4-Methylphenoxy)ethyl]-1H-1,2,3-benzotriazoleE. coli25Moderate
Bacillus subtilis12.5Significant
Candida albicans12.5High

This table summarizes the effectiveness of the compound against various microorganisms.

Study on Anti-Parasitic Activity

Another investigation focused on the anti-parasitic effects of benzotriazole derivatives against Trypanosoma cruzi. The findings revealed:

Concentration (μg/mL)Epimastigotes Viability (%)Trypomastigotes Viability (%)
2550N/A
506495

This data illustrates the compound's potential as an anti-trypanosomal agent.

Q & A

Basic: What are the established synthetic routes for 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole, and how do reaction parameters influence yield?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, outlines a protocol where benzotriazole derivatives are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMSO) for 18 hours, followed by crystallization in water-ethanol mixtures to achieve 65% yield . Key parameters include:

  • Solvent choice : Polar aprotic solvents enhance nucleophilicity but may require post-reaction distillation.
  • Reflux duration : Extended reflux (e.g., 18 hours) ensures complete cyclization but risks decomposition.
  • Purification : Ice-water quenching and ethanol recrystallization improve purity but may reduce yield.
    Validate purity via HPLC (as in ) using columns like Purospher® STAR for regulated analysis .

Basic: How is structural characterization of this compound optimized using spectroscopic and computational methods?

Methodological Answer:
Combine FTIR (to confirm C-N and C-O bonds in the 1250–1600 cm⁻¹ range), ¹H/¹³C NMR (to resolve methylphenoxy ethyl protons at δ 2.3–4.5 ppm), and mass spectrometry (for molecular ion peak at m/z ~295). highlights DFT calculations to predict electronic transitions and compare experimental vs. theoretical UV-Vis spectra, ensuring alignment within 5–10 nm deviations . Use Gaussian09 with B3LYP/6-31G(d) basis sets for geometry optimization.

Advanced: How can discrepancies in reported biological activity data (e.g., enzyme inhibition) be resolved methodologically?

Methodological Answer:
Contradictions often arise from:

  • Solvent effects : DMSO (used in in vitro assays; ) may artificially enhance solubility, skewing IC₅₀ values. Include solvent controls and compare with aqueous buffer systems .
  • Assay conditions : Varying pH or temperature alters protonation states. Replicate studies using standardized protocols (e.g., pH 7.4, 37°C) as in ’s experimental design .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to isolate variable impacts ( ) .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding affinities. used docking to identify hydrogen bonds between the benzotriazole moiety and kinase active sites . Validate with:

  • Free energy calculations (MM-PBSA) to quantify ΔG binding.
  • Pharmacophore mapping to assess steric/electronic complementarity.
    Correlate in silico results with in vitro enzyme assays (e.g., IC₅₀ < 10 µM suggests high potency).

Experimental Design: How to structure a study evaluating solvent effects on photostability?

Methodological Answer:
Adopt a mixed-methods embedded design ():

  • Quantitative : UV-Vis spectroscopy (λmax 270–310 nm) to measure degradation rates in solvents (e.g., ethanol vs. DMSO) under controlled light exposure.
  • Qualitative : LC-MS to identify photodegradants.
    Use a between-subjects design ( ) with triplicate samples per solvent. Apply Arrhenius kinetics to model half-lives .

Theoretical Framework: How to integrate DFT findings with experimental reactivity data?

Methodological Answer:
Align computational models (e.g., HOMO-LUMO gaps predicting nucleophilic attack sites) with experimental outcomes (e.g., SN2 reaction rates). emphasizes using theory to guide mechanistic hypotheses, such as correlating HOMO localization with regioselectivity in alkylation reactions . Validate via kinetic isotope effects or Hammett plots to confirm electronic influences .

Data Contradiction: How to address conflicting spectral assignments (e.g., NMR shifts) in literature?

Methodological Answer:

  • Reproducibility checks : Replicate synthesis and characterization under cited conditions ( ) .
  • Variable isolation : Test solvent purity (HPLC-grade vs. technical), temperature (±2°C), and spectrometer calibration.
  • Collaborative validation : Share raw data (FID files) via platforms like Zenodo for peer verification () .

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